2,2-Dimethyl-4-(prop-2-YN-1-YL)thiomorpholine
Description
Properties
IUPAC Name |
2,2-dimethyl-4-prop-2-ynylthiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS/c1-4-5-10-6-7-11-9(2,3)8-10/h1H,5-8H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQSHZXSTQIBBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CC#C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1596682-12-0 | |
| Record name | 2,2-dimethyl-4-(prop-2-yn-1-yl)thiomorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(prop-2-YN-1-YL)thiomorpholine typically involves the reaction of thiomorpholine with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(prop-2-YN-1-YL)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, where the alkyne moiety can be replaced by other functional groups.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines, thiols, or halides.
Cyclization: Catalysts like palladium or copper in the presence of appropriate ligands.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted thiomorpholine derivatives.
Cyclization: Heterocyclic compounds with potential biological activity.
Scientific Research Applications
2,2-Dimethyl-4-(prop-2-YN-1-YL)thiomorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(prop-2-YN-1-YL)thiomorpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The propargyl group can participate in covalent bonding with target proteins, leading to the inhibition of their activity. Additionally, the thiomorpholine ring can interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Structural and Functional Variations
Thiomorpholine derivatives vary in substituents and oxidation states, which critically influence their physicochemical and biological properties. Key examples include:
Data Tables
Table 1: Physicochemical Properties of Selected Derivatives
Biological Activity
2,2-Dimethyl-4-(prop-2-YN-1-YL)thiomorpholine, a derivative of thiomorpholine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is being investigated for its antimicrobial and anticancer properties, making it a subject of interest for further research and development.
The biological activity of this compound is thought to be mediated through various mechanisms:
- Photosensitization : It acts as a photosensitizer, generating singlet oxygen () and superoxide anions () through energy transfer and single electron transfer pathways.
- Oxidative Reactions : The compound can undergo oxidation to form sulfoxides and sulfones, which may contribute to its bioactivity.
Antimicrobial Properties
Research has indicated that thiomorpholine derivatives exhibit significant antimicrobial activities. In a study evaluating various synthesized compounds, those derived from 4-(prop-2-yn-1-yl)thiomorpholine demonstrated potent antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 2.34 µg/mL .
Anticancer Activity
The anticancer potential of this compound is under investigation. Preliminary studies suggest that thiomorpholine derivatives can inhibit cancer cell proliferation through various pathways, including the modulation of signaling pathways involved in cell growth and apoptosis .
Study on Antimicrobial Activity
A recent study synthesized a series of thiomorpholine derivatives and evaluated their antimicrobial activity. The results indicated that compounds with specific alkyl substitutions exhibited enhanced activity against various bacterial strains. For instance, one compound showed an MIC of 2.34 µg/mL against Bacillus subtilis, comparable to standard antibiotics like penicillin .
Study on Anticancer Potential
Another research effort focused on the synthesis of thiomorpholine-derived triazoles that exhibited promising anticancer properties. These compounds were tested against several cancer cell lines, demonstrating significant cytotoxic effects. The study highlighted the importance of structural modifications in enhancing biological activity .
Summary Table of Biological Activities
| Activity Type | Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| Antimicrobial | 4-(prop-2-yn-1-yl)thiomorpholine derivative | 2.34 | Bacillus subtilis |
| Antimicrobial | 4-(prop-2-yn-1-yl)thiomorpholine derivative | 4.68 | Staphylococcus aureus |
| Anticancer | Thiomorpholine-derived triazole | Not specified | Various cancer cell lines |
Q & A
Basic: What synthetic strategies are recommended for introducing the propargyl group (prop-2-yn-1-yl) into thiomorpholine derivatives?
Answer:
The propargyl group can be introduced via nucleophilic substitution or transition-metal-catalyzed coupling. For example, Sonogashira coupling (palladium/copper catalysis) is effective for alkynylation at the 4-position of thiomorpholine. Ensure anhydrous conditions and inert atmosphere (N₂/Ar) to prevent side reactions. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm regioselectivity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Basic: How can crystallographic data for this compound be validated to resolve ambiguities in bond lengths or angles?
Answer:
Use the SHELXL refinement suite to iteratively adjust atomic displacement parameters (ADPs) and occupancy factors. Cross-validate bond lengths/angles against the Cambridge Structural Database (CSD) using Mercury’s "Geometry Analysis" tool. For outliers (>3σ), re-examine electron density maps (e.g., Fo-Fc maps) to detect disorder or missed symmetry operations .
Advanced: What experimental and computational approaches address discrepancies in antimicrobial activity data for thiomorpholine derivatives?
Answer:
Re-evaluate bioassay conditions (e.g., MIC values under standardized CLSI protocols) and compound purity (HPLC ≥95%). For computational validation, perform molecular docking (AutoDock Vina) against bacterial targets (e.g., Staphylococcus aureus enoyl-ACP reductase) and compare binding affinities with experimental IC₅₀ values. Use QSAR models to correlate electronic (HOMO/LUMO) or steric (LogP) descriptors with activity trends .
Advanced: How can crystallographic twinning or pseudosymmetry complicate structure determination, and what mitigation strategies exist?
Answer:
Twinning arises from overlapping lattices, causing merged reflections. Use SHELXD for twin law identification and SHELXL’s TWIN/BASF commands for refinement. For pseudosymmetry, apply restraints (e.g., SIMU/DELU in SHELXL) to suppress overfitting. Validate with R₁/Rfree convergence and Hirshfeld rigid-bond tests .
Basic: What purification methods are optimal for isolating 2,2-Dimethyl-4-(prop-2-yn-1-yl)thiomorpholine from byproducts?
Answer:
After synthesis, perform liquid-liquid extraction (dichloromethane/water) to remove polar impurities. Use flash chromatography (silica gel, 70:30 hexane/ethyl acetate) followed by recrystallization (ethanol/water). Monitor purity via TLC (Rf ~0.5) and confirm with GC-MS or LC-MS .
Advanced: How do microbial degradation pathways of thiomorpholine derivatives impact environmental toxicity assessments?
Answer:
Under aerobic conditions, Pseudomonas putida oxidizes thiomorpholine via sulfoxidation, forming mutagenic N-nitrosamines. Quantify degradation intermediates using LC-MS/MS and assess genotoxicity via Ames tests. For bioremediation, optimize co-substrates (e.g., glucose) to enhance degradation rates while monitoring nitrosamine accumulation .
Basic: What spectroscopic techniques are critical for confirming the stereochemistry of this compound?
Answer:
Use NOESY/ROESY NMR to detect spatial proximity between the propargyl group and thiomorpholine methyl substituents. Vibrational circular dichroism (VCD) or X-ray crystallography provides absolute configuration. Compare experimental IR stretches (e.g., C≡C at ~2100 cm⁻¹) with DFT-simulated spectra .
Advanced: How can high-throughput crystallography pipelines improve structural analysis of thiomorpholine-based libraries?
Answer:
Automate data collection (e.g., synchrotron radiation) and processing with SHELXC/D/E. Use the Materials Module in Mercury to screen for recurrent packing motifs (e.g., π-stacking of propargyl groups). For polymorph prediction, pair CSP (Crystal Structure Prediction) software (e.g., Polymorph Predictor) with experimental PXRD .
Advanced: What mechanistic insights explain contradictory reactivity in propargyl-substituted thiomorpholines under basic vs. acidic conditions?
Answer:
Under basic conditions, deprotonation of the propargyl C-H (pKa ~25) enables alkyne nucleophilicity, facilitating cycloadditions. In acidic media, protonation of the thiomorpholine sulfur enhances electrophilicity, promoting sulfoxide formation. Monitor reaction pathways using in-situ FTIR or ¹H NMR kinetics .
Basic: How to optimize reaction yields for introducing bulky substituents at the thiomorpholine 4-position?
Answer:
Employ bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to reduce steric hindrance. Increase reaction temperature (80–100°C) and use microwave-assisted synthesis for faster kinetics. Characterize steric effects with DFT-calculated %VBur (Buried Volume) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
